molecular formula C16H23NO4S2 B2464477 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide CAS No. 2415621-44-0

2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide

Cat. No.: B2464477
CAS No.: 2415621-44-0
M. Wt: 357.48
InChI Key: VSUSSOKPEMJSJW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a dithiepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.

    Synthesis of the Dithiepan Ring: The dithiepan ring is synthesized through a series of reactions involving sulfur-containing reagents.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the dithiepan ring under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-N-methylacetamide
  • 2-(3,4-Dimethoxyphenyl)-N-ethylacetamide
  • 2-(3,4-Dimethoxyphenyl)-N-propylacetamide

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is unique due to the presence of the dithiepan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c1-20-13-4-3-12(7-14(13)21-2)8-15(18)17-9-16(19)10-22-5-6-23-11-16/h3-4,7,19H,5-6,8-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUSSOKPEMJSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CSCCSC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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